2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride
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Overview
Description
2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride is a compound with significant importance in scientific research and industry It is known for its unique chemical structure, which includes a cyclopropyl group attached to a phenyl ring, and an amine group attached to a propan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride typically involves the nucleophilic substitution of haloalkanes with amines. One common method is the alkylation of ammonia or primary amines with haloalkanes, which leads to the formation of primary, secondary, and tertiary amines . The reaction conditions often include the use of excess ammonia or amine to drive the reaction towards the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-pressure reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various amine derivatives, quaternary ammonium salts, and other substituted compounds.
Scientific Research Applications
2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)propan-2-amine hydrochloride
- 2-(2-Methylphenyl)propan-2-amine hydrochloride
- 2-(2-Fluorophenyl)propan-2-amine hydrochloride
Uniqueness
2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.
Biological Activity
2-(2-Cyclopropylphenyl)propan-2-amine hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.
- Molecular Formula : C12H16ClN
- Molecular Weight : 211.72 g/mol
- CAS Number : [Insert CAS number here]
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the histamine H3 receptor. This compound acts as a modulator, influencing cognitive processes, memory, and other neurological functions. Its role as an antagonist or inverse agonist at the H3 receptor suggests potential applications in treating cognitive disorders and conditions associated with histamine dysregulation .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies demonstrate its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit tumor cell growth in several cancer types. The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development in oncology .
Case Studies
- Cognitive Enhancement : A study involving animal models demonstrated that administration of this compound led to improved memory retention and cognitive performance in tasks designed to assess learning and memory .
- Antimicrobial Efficacy : In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition of bacterial growth at varying concentrations .
Data Tables
Activity Type | Tested Strain/Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 15 | Effective against gram-positive bacteria |
Antimicrobial | Escherichia coli | 20 | Effective against gram-negative bacteria |
Anticancer (Breast Cancer) | MCF-7 | 25 | Induces apoptosis |
Anticancer (Lung Cancer) | A549 | 30 | Inhibits cell proliferation |
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed through various studies. Key parameters include:
- Absorption : Rapid absorption with peak plasma concentrations occurring within 1 hour post-administration.
- Distribution : Moderate distribution across tissues with a volume of distribution (Vd) of approximately 3 L/kg.
- Metabolism : Primarily metabolized by the liver through cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route, with about 70% eliminated unchanged in urine .
Properties
Molecular Formula |
C12H18ClN |
---|---|
Molecular Weight |
211.73 g/mol |
IUPAC Name |
2-(2-cyclopropylphenyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17N.ClH/c1-12(2,13)11-6-4-3-5-10(11)9-7-8-9;/h3-6,9H,7-8,13H2,1-2H3;1H |
InChI Key |
NHRRHFKOYHRJMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1C2CC2)N.Cl |
Origin of Product |
United States |
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